N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

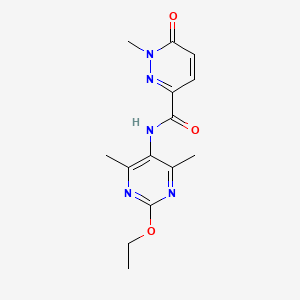

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) fused with a substituted pyrimidine ring. Pyridazine and pyrimidine derivatives are widely studied for their biological relevance, including enzyme inhibition and antimicrobial effects .

生物活性

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.27 g/mol

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.27 g/mol |

| CAS Number | Not yet assigned |

The biological activity of this compound primarily involves its interaction with various molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to significant physiological responses. Specific pathways affected include:

- Inhibition of Protein Synthesis : The compound may inhibit protein synthesis pathways, affecting cellular growth and replication.

- Impact on Nucleic Acid Production : It may also interfere with nucleic acid synthesis, crucial for cell division and function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of similar pyrimidine compounds demonstrate:

- Antibacterial Activity : Effective against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM.

- Biofilm Inhibition : Moderate to good activity against biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial potency of related compounds against various bacterial strains. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics like ciprofloxacin, showcasing their potential as effective alternatives in treating resistant infections .

- Biofilm Disruption : Another investigation highlighted the compound's ability to disrupt biofilms, which are notoriously difficult to treat due to their protective nature. The study found that the compound effectively reduced biofilm formation in clinical isolates, suggesting its utility in combating chronic infections .

Comparative Efficacy Table

類似化合物との比較

Comparison with Similar Compounds

Structural Analysis

The compound’s unique hybrid structure distinguishes it from analogous pyrimidine or pyridazine derivatives. Key comparisons include:

Key Differences :

- The target compound’s pyridazine-pyrimidine fusion is distinct from the thiazolo-pyrimidine () or pyrazole-pyrimidine () systems.

- Substituents like the 2-ethoxy group in the target compound increase lipophilicity compared to methoxy or hydroxy groups in analogs .

Pharmacological Potential

- Pyrimidine derivatives (e.g., ) exhibit antimicrobial, anticancer, and anti-inflammatory activities due to their ability to mimic purine/pyrimidine bases in biological systems .

- The target compound’s carboxamide group may enhance hydrogen-bonding interactions with enzyme active sites, similar to benzamide-containing F269-0500 .

Physicochemical Properties

- Crystallography : The puckered pyrimidine ring in ’s compound contrasts with the target’s planar pyridazine core, which may affect packing efficiency and solubility .

- Hydrogen Bonding : The carboxamide and pyridazine oxo groups in the target compound could form robust C–H···O/N networks, improving thermal stability .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Crystallographic Data

| Compound | Space Group | Hydrogen Bonding | Conformation |

|---|---|---|---|

| Compound | Not reported | Bifurcated C–H···O chains | Flattened boat pyrimidine |

| Target Compound | Not reported | Likely C–H···O/N networks | Planar pyridazine |

特性

IUPAC Name |

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c1-5-22-14-15-8(2)12(9(3)16-14)17-13(21)10-6-7-11(20)19(4)18-10/h6-7H,5H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKNNPYUHUPYJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)C2=NN(C(=O)C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。